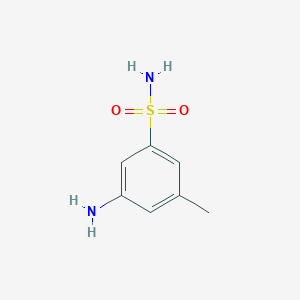

3-Amino-5-methylbenzenesulfonamide

Descripción

This compound belongs to a class of sulfonamides, which are historically significant for their antimicrobial and diuretic properties.

Propiedades

IUPAC Name |

3-amino-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWUBBOVISAQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of m-toluidine with chlorosulfonic acid to form 3-Amino-5-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 3-Amino-5-methylbenzenesulfonamide .

Industrial Production Methods

Industrial production of 3-Amino-5-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of 3-Amino-5-methylbenzenesulfonamide.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

3-Amino-5-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

a) Substituent Effects on Acidity and Solubility

- 3-Amino-5-methylbenzenesulfonamide: The methyl group at position 5 contributes to moderate lipophilicity, while the amino group at position 3 enhances water solubility via hydrogen bonding.

- Nitro- and Hydroxy-Substituted Analog : The electron-withdrawing nitro group (-NO₂) at position 5 increases the sulfonamide’s acidity (lower pKa), improving solubility in alkaline environments.

- Benzoic Acid Derivative : The carboxylic acid group (-COOH) introduces high polarity, favoring solubility in aqueous media. This structural feature is critical in diuretics like bumetanide, where ionizable groups enhance renal excretion .

b) Lipophilicity and Membrane Permeability

- Branched Alkylamino Derivative : The 3-methylbutan-2-ylamino substituent increases lipophilicity (logP ~2.5 inferred), enhancing passive diffusion across biological membranes. This property is advantageous for central nervous system (CNS)-targeted drugs .

- 3-Amino-5-methylbenzenesulfonamide: With a smaller methyl group, this compound likely has lower logP (~1.2–1.5), favoring systemic circulation over CNS penetration.

Actividad Biológica

3-Amino-5-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antibacterial and potential anticancer applications. This article provides an overview of its mechanisms of action, biochemical properties, and relevant research findings, supported by data tables and case studies.

Target Enzymes

The primary targets of 3-Amino-5-methylbenzenesulfonamide include:

- Dihydropteroate synthetase : A key enzyme in the folic acid synthesis pathway in bacteria.

- Carbonic anhydrase : An enzyme involved in various physiological processes, including pH regulation and respiration.

Mode of Action

As a competitive inhibitor, this compound disrupts the folic acid synthesis pathway by inhibiting dihydropteroate synthetase, leading to:

- Inhibition of bacterial growth and replication : This action is crucial for its antibacterial properties, particularly against pathogens such as E. coli, P. aeruginosa, and S. aureus .

3-Amino-5-methylbenzenesulfonamide belongs to the sulfonamide class, known for their interaction with various enzymes. Key biochemical properties include:

- Cellular Effects : While specific cellular effects of this compound are not fully characterized, sulfonamides generally exhibit antibacterial activity by inhibiting bacterial growth .

- Dosage Effects : The biological effects can vary significantly with dosage; higher doses may lead to toxic effects .

Antibacterial Activity

A study highlighted the effectiveness of 3-Amino-5-methylbenzenesulfonamide against several bacterial strains, demonstrating its potential as an antibacterial agent. The compound's efficacy is influenced by environmental factors such as pH and the presence of competing substances like PABA (para-aminobenzoic acid) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 16 µg/mL |

| S. aureus | 8 µg/mL |

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamides suggest that they may inhibit carbonic anhydrase isozymes, which play a role in tumor growth and metastasis. For instance, compounds structurally related to 3-Amino-5-methylbenzenesulfonamide have shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231 .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various sulfonamides including 3-Amino-5-methylbenzenesulfonamide against clinical isolates. The results indicated that this compound could effectively inhibit bacterial growth at low concentrations, suggesting its potential use in clinical settings .

- Cancer Cell Line Study : In vitro studies on MDA-MB-231 breast cancer cells revealed that derivatives of sulfonamides could induce significant apoptosis through mechanisms involving carbonic anhydrase inhibition . This highlights the dual potential of these compounds in treating infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.